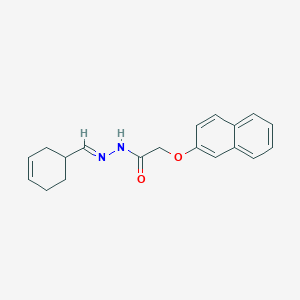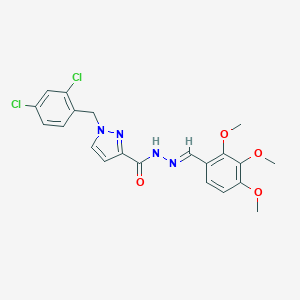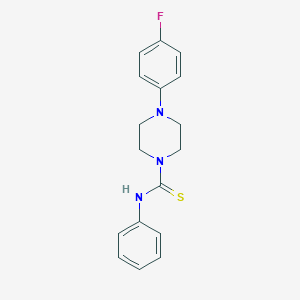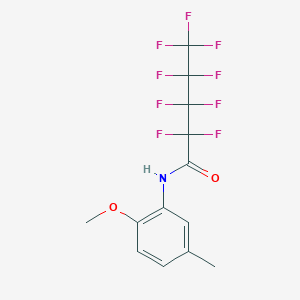![molecular formula C13H18ClN3O3S B448820 1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea](/img/structure/B448820.png)
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea is a chemical compound with the molecular formula C13H18ClN3O3S It is known for its unique structure, which includes a sulfonyl group attached to a chlorophenyl ring and a hydrazinecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclohexylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The hydrazinecarboxamide moiety may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-[(4-chlorophenyl)sulfonyl]-N,N-dimethylacetamide: Similar structure but with a dimethylacetamide group instead of a cyclohexylhydrazinecarboxamide moiety.
4-[(4-chlorophenyl)sulfonyl]benzoic acid: Contains a benzoic acid group instead of a hydrazinecarboxamide moiety.
Uniqueness
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylhydrazinecarboxamide moiety differentiates it from other similar compounds and may contribute to its unique properties in various applications.
属性
分子式 |
C13H18ClN3O3S |
|---|---|
分子量 |
331.82g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)sulfonylamino]-3-cyclohexylurea |
InChI |
InChI=1S/C13H18ClN3O3S/c14-10-6-8-12(9-7-10)21(19,20)17-16-13(18)15-11-4-2-1-3-5-11/h6-9,11,17H,1-5H2,(H2,15,16,18) |
InChI 键 |
AKZALBOWTQBWHO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
C1CCC(CC1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (3-{[(5-bromo-3-pyridinyl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B448737.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B448739.png)
![N'-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B448741.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B448743.png)
![3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B448745.png)
![N'-[2-(benzyloxy)benzylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B448746.png)



![N'-[1-(1-adamantyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B448756.png)
![Ethyl 4-methyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B448757.png)



